molecular formula C27H23N3OS B2607757 2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793887-75-8

2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2607757
CAS RN: 1793887-75-8
M. Wt: 437.56
InChI Key: SETINKQYYJNCAW-UHFFFAOYSA-N
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Description

2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H23N3OS and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Experimental and Theoretical Studies

Synthesis and Characterization

A study by Önal et al. (2010) focused on the synthesis of similar pyrimidine compounds, exploring their reactions with ethyl acetoacetate to yield dihydropyrazolo[1,5-c]pyrimidines. The research included detailed characterization through elemental analyses, IR, 1H, and 13C NMR spectral data, and computational studies to understand the reaction mechanisms (Önal et al., 2010).

Electronic and Optical Properties

Hussain et al. (2020) investigated thiopyrimidine derivatives, demonstrating their importance due to significant applications in medicine and nonlinear optics. The study utilized density functional theory (DFT) for structural parameters and explored the nonlinear optical (NLO) properties, indicating potential for optoelectronic applications (Hussain et al., 2020).

Biological Activity

Gangjee et al. (2005) synthesized derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, evaluating them as antitumor agents and dual inhibitors of key enzymes in cancer cell proliferation. This study demonstrated the compound's potential in inhibiting tumor growth with specific modifications enhancing biological activity (Gangjee et al., 2005).

Antimicrobial and Antifungal Applications

Maddila et al. (2016) synthesized a series of benzothiazole pyrimidine derivatives, including structures similar to the queried compound, showing excellent in vitro antibacterial and antifungal activities. This research highlights the potential use of such compounds in developing new antimicrobial agents (Maddila et al., 2016).

properties

IUPAC Name

3-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-8-12-20(13-9-18)17-32-27-29-24-23(21-6-4-3-5-7-21)16-28-25(24)26(31)30(27)22-14-10-19(2)11-15-22/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETINKQYYJNCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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